2-Hydroxy-5-nitro-phenylalanine
Description
Significance of Phenylalanine Scaffold in Biomolecular Systems
Phenylalanine is an essential aromatic amino acid that serves as a fundamental component of proteins. chembk.comprepchem.com Its defining feature is a benzyl (B1604629) side chain, which is hydrophobic and relatively non-reactive. ontosight.ai This hydrophobicity drives phenylalanine residues to be buried within the core of proteins, contributing significantly to protein folding and stability. The aromatic nature of the phenyl group allows it to participate in π-π stacking interactions with other aromatic residues, such as tyrosine, tryptophan, and even other phenylalanine residues. These interactions are crucial for maintaining the three-dimensional structure of proteins and can also play a role in the binding of ligands and substrates that contain aromatic moieties. ontosight.airesearchgate.net
Beyond its structural role, phenylalanine is a key precursor in metabolic pathways. chembk.com In many organisms, it is converted to tyrosine by the enzyme phenylalanine hydroxylase. google.com Tyrosine, in turn, is a precursor for the synthesis of vital neurotransmitters like dopamine (B1211576) and norepinephrine, as well as the pigment melanin. prepchem.comgoogle.com This metabolic significance makes the phenylalanine scaffold a central hub in cellular biochemistry.
Rationale for Chemical Modification of Amino Acid Side Chains
The 20 canonical amino acids provide a remarkable but finite set of chemical functionalities for protein structure and function. Chemical modification of amino acid side chains is a powerful strategy employed by chemical biologists to expand this functional repertoire. These modifications can introduce novel chemical handles, probes, or functionalities into peptides and proteins, enabling a deeper understanding and manipulation of biological systems.
Reasons for these modifications include:
Introducing Biophysical Probes: Attaching fluorescent, spin-label, or isotopically enriched groups to specific amino acid residues allows for the study of protein structure, dynamics, and interactions using techniques like fluorescence spectroscopy, electron paramagnetic resonance (EPR), and nuclear magnetic resonance (NMR).
Expanding Chemical Reactivity: The introduction of non-canonical functional groups, such as ketones, alkynes, or azides, enables bioorthogonal chemistry. These reactions allow for the specific labeling and conjugation of proteins in complex biological environments, including living cells.
Modulating Biological Activity: Altering the side chain of a key amino acid can enhance or inhibit a protein's function, providing tools to study its biological role or to develop therapeutic agents.
Creating Novel Biomaterials: Polypeptides incorporating modified amino acids can be designed to have unique properties, such as enhanced stability, self-assembly capabilities, or responsiveness to external stimuli like light.
Overview of Nitro- and Hydroxy-Substituted Aromatic Amino Acids in Academic Inquiry
The introduction of nitro and hydroxyl groups onto the aromatic ring of amino acids like phenylalanine and tyrosine has been a fruitful area of research. These substitutions can dramatically alter the electronic and steric properties of the amino acid side chain, leading to novel applications.
Nitroaromatic amino acids are of particular interest. For instance, certain nitroaryl-substituted amino acids have been investigated as inhibitors of enzymes like nitric oxide synthase (NOS). youtube.com The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and can influence molecular interactions. Furthermore, some derivatives, such as 2-nitrophenylalanine, can function as photocleavable amino acids. nih.gov Upon irradiation with light of a specific wavelength, the peptide backbone at the site of the modified amino acid can be cleaved, offering a method to control protein activity with high spatiotemporal resolution. nih.gov
Hydroxy-substituted aromatic amino acids, like tyrosine, are naturally occurring and play key roles in signaling through phosphorylation. The addition of further hydroxyl groups or the placement of hydroxyls at different positions can be used to fine-tune the properties of the amino acid, such as its antioxidant potential or its ability to coordinate metal ions. When combined, nitro and hydroxyl groups on the same aromatic ring create a unique chemical environment, as seen in compounds like 2-hydroxy-5-nitrobenzaldehyde (B32719), which are used as intermediates in organic synthesis. fishersci.fi
Research Scope and Focus on 2-Hydroxy-5-nitro-phenylalanine
This article focuses specifically on the compound this compound. This molecule is a non-canonical amino acid that incorporates the structural features of phenylalanine with the electronic modifications of both a hydroxyl group and a nitro group on its aromatic ring. While detailed research findings on this specific compound are not abundant in public literature, it represents a confluence of the chemical principles outlined above. Its synthesis would likely involve the multi-step nitration and hydroxylation of a phenylalanine precursor. ontosight.ai The presence of the ortho-hydroxyl and para-nitro groups relative to the alanine (B10760859) side chain suggests it could be explored for applications as a research tool, a building block for complex peptides, or a potential modulator of biological processes due to its structural similarity to natural amino acids. ontosight.ai
Physicochemical and Spectroscopic Data
Detailed, experimentally verified physicochemical and spectroscopic data for this compound are limited in publicly accessible literature. The tables below provide computed data and information derived from structurally similar compounds to offer an expected profile for this molecule.
General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₅ | chembk.com |
| Molar Mass | 226.19 g/mol | chembk.com |
| IUPAC Name | 2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid | Inferred |
| Stereoisomers | Exists as D- and L-enantiomers, and a DL-racemic mixture. | chembk.comapeptides.com |
Expected Spectroscopic Data of this compound
| Technique | Expected Features | Rationale |
| ¹H NMR | - Aromatic protons in the 7.0-8.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.- Alpha-proton (α-H) of the amino acid backbone around 4.0-4.5 ppm.- Beta-protons (β-CH₂) of the side chain around 3.0-3.5 ppm.- Broad signals for amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. | The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The exact positions and splitting would confirm the substitution pattern. msu.edu |
| ¹³C NMR | - Aromatic carbons between 110-160 ppm, with carbons attached to the nitro and hydroxyl groups being significantly shifted.- Carbonyl carbon (C=O) of the carboxylic acid around 170-180 ppm.- Alpha-carbon (α-C) around 55-60 ppm.- Beta-carbon (β-C) of the side chain around 35-40 ppm. | The carbon spectrum would reveal the number of unique carbon environments, consistent with the proposed structure. msu.edu |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid and phenol (B47542) around 3300-2500 cm⁻¹.- N-H stretch from the amine group around 3400-3200 cm⁻¹.- C=O stretch from the carboxylic acid around 1725-1700 cm⁻¹.- Asymmetric and symmetric N-O stretches from the nitro group around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively.- C=C stretches from the aromatic ring around 1600-1450 cm⁻¹. | These characteristic absorption bands correspond to the key functional groups present in the molecule: carboxylic acid, amine, phenol, nitro group, and the aromatic ring. youtube.com |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₉H₁₀N₂O₅).- Characteristic fragmentation patterns, such as the loss of the carboxylic acid group (-COOH), water (H₂O), or the nitro group (-NO₂). | Mass spectrometry would confirm the molecular weight and elemental composition, and the fragmentation can provide structural clues. youtube.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(11(15)16)1-2-8(5)12/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNUWVLFYOQSL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711481 | |
| Record name | 2-Hydroxy-5-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62080-85-7 | |
| Record name | 2-Hydroxy-5-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 5 Nitro Phenylalanine
Strategies for De Novo Synthesis of 2-Hydroxy-5-nitro-phenylalanine and its Stereoisomers
The creation of this compound from basic chemical building blocks, known as de novo synthesis, involves several strategic approaches to ensure the correct arrangement of atoms and the desired stereochemistry.
Precursor Synthesis and Functionalization Pathways
The journey to synthesizing this compound often begins with the modification of simpler, readily available precursors. L-phenylalanine itself serves as a common starting material. ciac.jl.cn Functionalization pathways involve introducing hydroxyl and nitro groups onto the phenyl ring of phenylalanine. One method involves the use of peroxynitrite, a reactive species that can hydroxylate and nitrate (B79036) phenylalanine and tyrosine. nih.gov This reaction yields a mixture of products, including various isomers of tyrosine and nitrated derivatives. nih.gov The analysis of these hydroxylation and nitration products can be achieved using techniques like high-performance liquid chromatography (HPLC). nih.gov
Another approach starts with the synthesis of precursor aldehydes. For instance, 2-hydroxy-5-nitroisophthalaldehyde (B376768) can be synthesized from isophthalic acid through a multi-step process involving nitration, reduction, and oxidation. researchgate.net Similarly, 2-hydroxy-5-nitrobenzaldehyde (B32719) has been synthesized using lanthanum(III) and cerium(III) metal salts. researchgate.net These aldehydes can then be further elaborated to introduce the amino acid side chain.
The following table summarizes some of the precursor synthesis strategies:
| Starting Material | Key Reagents/Steps | Product(s) | Reference |
| L-phenylalanine | Peroxynitrite | p-, m-, o-tyrosine, nitrated phenylalanine/tyrosine | nih.gov |
| Isophthalic acid | Nitric acid, sulfuric acid, sodium hydroxide, sodium borohydride, hydrogen peroxide | 2-hydroxy-5-nitroisophthalaldehyde | researchgate.net |
| 2-((2-(2-hydroxyethylamino) ethylimino)methyl) phenol (B47542) | La(NO3)3·6H2O or Ce(NO3)3·6H2O | 2-hydroxy-5-nitrobenzaldehyde | researchgate.net |
Regioselective Nitration and Hydroxylation Approaches
A critical challenge in the synthesis of this compound is achieving regioselectivity, meaning the precise placement of the hydroxyl and nitro groups on the phenyl ring. The direct nitration of L-phenylalanine using a mixture of concentrated sulfuric acid and nitric acid typically yields L-4-nitrophenylalanine as the major product. researchgate.net However, byproducts such as L-2-nitrophenylalanine can also be formed. researchgate.net The reaction of phenylalanine with peroxynitrite can lead to the formation of various hydroxylated and nitrated isomers, highlighting the challenge of controlling the position of functionalization. nih.gov
To achieve the desired 2-hydroxy-5-nitro substitution pattern, a multi-step approach is often necessary. This may involve starting with a molecule that already contains a hydroxyl group at the 2-position and then selectively introducing a nitro group at the 5-position. Alternatively, a precursor with a nitro group at the desired position can be hydroxylated.
One-Pot Synthetic Routes for Related Nitrophenols and Phenylalanine Derivatives
One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers an efficient strategy for producing related compounds. For instance, a series of quinazolinone derivatives have been synthesized from nitro-compounds in a one-pot process mediated by low-valent titanium. nih.gov Similarly, functionalized nitrones have been prepared from nitro compounds and aldehydes in a one-pot reaction. researchgate.net While not directly yielding this compound, these methods demonstrate the potential for streamlined syntheses of complex molecules from nitro-containing precursors.
The Hantzsch condensation, a four-component coupling reaction, has been used for the efficient one-pot synthesis of polyhydroquinoline derivatives, which can tolerate various functional groups including nitro and hydroxyl groups. semanticscholar.org Furthermore, L-phenylalanine derivatives have been synthesized in a one-pot reaction with high yields (78%~95%) by first sulfonating L-phenylalanine and then dehydrating it with various alcohols. ciac.jl.cn
Chemoenzymatic Synthesis and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. These approaches are particularly valuable for synthesizing chiral molecules like amino acids.
Enzymes can be used in cascade reactions to produce valuable building blocks. For example, L-α-amino acids can be deaminated to 2-oxoacids, which then undergo an aldol (B89426) addition to formaldehyde (B43269) to create 2-substituted 3-hydroxycarboxylic acids. nih.gov Biocatalytic retrosynthesis has been employed to create a fluorinated D-phenylalanine derivative, a precursor to the antidiabetic drug sitagliptin, through multiple enzymatic steps. rsc.org
The Henry reaction, or nitroaldol reaction, which forms a carbon-carbon bond between a nitroalkane and an aldehyde, can be catalyzed by enzymes to produce enantiopure β-nitro alcohols, key precursors for bioactive compounds. almacgroup.com Furthermore, de novo biosynthesis pathways have been engineered in microorganisms like E. coli to produce unnatural amino acids such as para-nitro-L-phenylalanine from glucose. biorxiv.org This involves the use of enzymes like N-oxygenases to introduce the nitro group. biorxiv.org Biocatalytic approaches have also been developed for the synthesis of other hydroxylated amino acid derivatives, such as the production of 2-hydroxycadaverine from L-lysine using engineered E. coli cells. researchgate.net
Here is a summary of some biocatalytic approaches:
| Biocatalytic Strategy | Key Enzymes/Steps | Target Product/Intermediate | Reference |
| Cascade Reaction | L-amino acid deaminase, α-keto acid decarboxylase, benzaldehyde (B42025) lyase, amine transaminase | (R)- and (S)-phenylalaninol | rsc.org |
| De Novo Biosynthesis | N-oxygenase, genes for pA-Phe biosynthesis | para-nitro-L-phenylalanine | biorxiv.org |
| Enzymatic Cascade | Enzymatic deamination, aldol addition, oxidative decarboxylation | 2-substituted 3-hydroxycarboxylic acids | nih.gov |
| Two-stage Biocatalysis | L-lysine 3-hydroxylase, lysine (B10760008) decarboxylase | 2-hydroxycadaverine | researchgate.net |
Synthesis of Conjugates and Analogues of this compound
Once synthesized, this compound can be incorporated into larger molecules like peptides to create novel structures with specific functions.
Peptide Incorporations and Peptidomimetic Design
The incorporation of unnatural amino acids like this compound into peptides is a powerful tool in drug discovery and protein engineering. For example, 2-nitrophenylalanine has been genetically encoded in E. coli and incorporated into proteins. nih.govnih.gov Upon irradiation with light, this amino acid can cleave the polypeptide backbone, allowing for photochemical control of protein activity. nih.govnih.gov
The design of peptidomimetics, molecules that mimic the structure and function of peptides, often involves the use of non-standard amino acids. benthamscience.com By replacing natural amino acids with synthetic ones, researchers can create peptides with enhanced stability, selectivity, and novel pharmacological properties. nih.gov For instance, β-nitro-α-amino acids have been used as precursors to dehydro-α-amino acid residues in solid-phase peptide synthesis. researchgate.net
Metal Complexation and Coordination Chemistry
No specific studies detailing the metal complexation or coordination chemistry of this compound were identified in the available literature. Research on the interaction of this specific amino acid with various metal ions, the characterization of any resulting complexes, and their stability or structural properties has not been published.
Derivatization for Labeling and Probing Applications
There is a lack of published methodologies concerning the derivatization of this compound for the express purpose of creating labels or probes. While general chemical handles on the molecule (the amino group, carboxylic acid, phenol, and nitro-aromatic ring) suggest potential for modification, specific examples, reaction schemes, or applications of such derivatives in biological or chemical probing are not documented in the reviewed sources.
Isotopic Labeling for Mechanistic Studies
No information was found regarding the isotopic labeling of this compound for use in mechanistic studies. While general protocols exist for isotopically labeling phenylalanine and its analogues, the application of these techniques to this specific nitro- and hydroxy-substituted variant, including any necessary synthetic adaptations or its use in tracing reaction mechanisms, is not described in the accessible literature.
Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 5 Nitro Phenylalanine and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-Hydroxy-5-nitro-phenylalanine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the phenylalanine backbone, the hydroxyl group, and the nitro group on the phenyl ring.
Key expected FT-IR absorption bands include:
O-H Stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, corresponding to the phenolic hydroxyl group.
N-H Stretching: Bands associated with the amino group of the phenylalanine moiety, usually appearing in the 3300-3500 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the alanine (B10760859) side chain would appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band from the carboxylic acid's carbonyl group, typically found between 1700-1760 cm⁻¹.
N-O Stretching (Nitro Group): Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce two strong bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C Stretching: Aromatic ring skeletal vibrations usually appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: The phenolic C-O stretching vibration is expected in the 1200-1300 cm⁻¹ range.
Interactive Data Table: Expected FT-IR Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Phenolic -OH |
| N-H Stretch | 3300-3500 | Amino -NH₂ |
| Aromatic C-H Stretch | >3000 | Phenyl Ring C-H |
| Aliphatic C-H Stretch | <3000 | Alanine C-H |
| C=O Stretch | 1700-1760 | Carboxylic Acid C=O |
| Asymmetric N-O Stretch | 1500-1560 | Nitro -NO₂ |
| Symmetric N-O Stretch | 1300-1370 | Nitro -NO₂ |
| Aromatic C=C Stretch | 1450-1600 | Phenyl Ring C=C |
| C-O Stretch | 1200-1300 | Phenolic C-O |
Raman Spectroscopy (as relevant for structural elucidation)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the phenyl ring and the nitro group.
Key expected Raman signals include:
Aromatic Ring Vibrations: The benzene (B151609) ring should produce strong signals, including a characteristic ring-breathing mode.
Nitro Group Vibrations: The symmetric stretching vibration of the nitro group, which is often strong in the Raman spectrum, would be a key identifier.
Aliphatic Chain Vibrations: C-C and C-H vibrations of the alanine side chain would also be observable.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopic Analysis
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the aromatic ring and the aliphatic side chain. The electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the chemical shifts of the aromatic protons.
Expected ¹H NMR signals:
Aromatic Protons: The three protons on the substituted phenyl ring would appear in the aromatic region (typically 6.5-8.5 ppm). Due to the substitution pattern, they would likely appear as distinct doublets or doublets of doublets, with coupling constants indicating their relative positions (ortho, meta). The strong deshielding effect of the nitro group would shift adjacent protons downfield.
Alpha-Proton (α-H): The proton on the α-carbon (adjacent to the amino and carboxyl groups) would likely appear as a multiplet (e.g., a doublet of doublets) due to coupling with the β-protons. Its chemical shift would be in the range of 3.5-4.5 ppm.
Beta-Protons (β-H₂): The two protons on the β-carbon are diastereotopic and would appear as two separate multiplets, coupling with each other and with the α-proton. These signals are expected in the 2.8-3.5 ppm range.
Exchangeable Protons: The protons of the hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets or may not be observed if a deuterated solvent like D₂O is used.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Expected ¹³C NMR signals:
Carboxyl Carbon: The carbon of the carboxylic acid group is typically the most downfield signal, expected in the 170-180 ppm range.
Aromatic Carbons: The six carbons of the phenyl ring would appear in the 110-160 ppm region. The carbons directly attached to the hydroxyl and nitro groups would have their chemical shifts significantly affected. The carbon bearing the nitro group (C5) would be shifted downfield, while the carbon attached to the hydroxyl group (C2) would also be significantly shifted.
Alpha-Carbon (α-C): The α-carbon, attached to the amino group, would resonate in the 50-60 ppm range.
Beta-Carbon (β-C): The β-carbon of the side chain would appear further upfield, typically in the 30-40 ppm range.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxyl (C=O) | 170-180 |
| Aromatic (C-OH) | 150-160 |
| Aromatic (C-NO₂) | 140-150 |
| Aromatic (C-H, C-C) | 110-140 |
| Alpha-Carbon (α-C) | 50-60 |
| Beta-Carbon (β-C) | 30-40 |
Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the structure, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the alanine side chain (α-H to β-H₂).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.
Through the systematic application of these spectroscopic methods, a complete and unambiguous structural characterization of this compound and its derivatives can be achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For derivatives of this compound, UV-Vis spectra reveal characteristic absorption bands that provide information about the chromophore structure.
In a study of amino acid Schiff bases, the monosodium salt of N-(2-hydroxy-5-nitrobenzylidene)phenylalaninate was analyzed. The UV-Vis spectrum of this compound, when dissolved in dimethyl sulfoxide (DMSO), exhibited two significant absorption bands at 255 nm and 370 nm. These bands are attributed to π-π* and n-π* electronic transitions associated with the C=N group within the molecule.
Similarly, when unnatural amino acids are incorporated into proteins, they can alter the spectroscopic properties of the protein's chromophore. For instance, the incorporation of 4-nitro-l-phenylalanine (pNO₂Phe) at position 66 of the superfolder green fluorescent protein (sfGFP) results in a construct (Tyr66pNO₂Phe-sfGFP) that appears orange. The UV-Vis spectrum of this modified protein in an aqueous HEPES buffer (pH 7.5) shows an absorbance band centered at approximately 400 nm, which is absent in the wild-type protein. This shift in absorption is a direct consequence of the altered electronic environment of the chromophore due to the presence of the nitro-phenylalanine derivative.
The table below summarizes the UV-Vis absorption data for a derivative of this compound.
| Compound | Solvent | λmax (nm) | Electronic Transition |
| N-(2-hydroxy-5-nitrobenzylidene)phenylalaninate (monosodium salt) | DMSO | 255, 370 | π-π* and n-π* |
| Tyr66pNO₂Phe-sfGFP | HEPES buffer (pH 7.5) | ~400 | - |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds. Various MS techniques are employed to characterize this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is utilized to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. This technique is invaluable for sequencing peptides and identifying specific amino acid modifications.
In the context of phenylalanine analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established method. For instance, a method was developed for the determination of very low enrichment of protein-bound l-[²H₅]-phenylalanine in chicken liver. The analysis was performed in positive atmospheric pressure chemical ionization (APCI) mode, with specific mass transitions monitored for both the labeled (171.1/125.1 and 171.1/106.1) and unlabeled (166.1/91.1 and 166.1/93.1) phenylalanine. This highlights the sensitivity and specificity of MS/MS in distinguishing between isotopologues of an amino acid. Although this study does not focus on this compound, the principles of fragmentation analysis would be directly applicable to identify characteristic neutral losses (e.g., H₂O, COOH, NO₂) and fragment ions that would confirm the presence and location of the hydroxyl and nitro functional groups on the phenylalanine backbone.
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used for the analysis of large biomolecules like peptides and proteins. It has also been employed to study modified amino acids.
The reaction of tryptophan with 2-hydroxy-5-nitrobenzyl bromide (HNB), a compound structurally related to the title compound, has been studied using MALDI-TOF MS. This analysis revealed that the modification could result in multiple HNB moieties being added to a single tryptophan residue. An interesting observation from this study was a characteristic splitting of the peaks corresponding to the modified tryptophan in the MALDI-TOF spectrum. This phenomenon is suggested to be a common MALDI artifact for nitro-aromatic compounds, which could serve as a diagnostic feature for identifying HNB-modified tryptophan. This suggests that this compound itself might exhibit similar behavior in MALDI-TOF analysis, providing a potential signature for its identification within a peptide or protein.
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. While the crystal structure for this compound itself is not detailed in the search results, data for structurally similar molecules provide valuable insights.
The crystal structure of 2-Hydroxy-5-nitro-N-phenylbenzamide, a related compound, has been determined. The molecule is nearly planar, with a small dihedral angle of 1.99 (13)° between its two benzene rings. The nitro group is slightly twisted out of the plane of its parent benzene ring, with a dihedral angle of 7.6 (3)°. The crystal packing is stabilized by a network of intermolecular O—H···O and C—H···O hydrogen bonds, which join the molecules into chains.
Another related structure, 3-acyl 2-(2'-hydroxy-5-nitro phenyl) benzothiazoline, was found to crystallize in the orthorhombic space group Pna2(1), and the analysis revealed the presence of both intramolecular and intermolecular hydrogen bonding.
The table below presents selected crystallographic data for 2-Hydroxy-5-nitro-N-phenylbenzamide.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀N₂O₄ |
| Crystal System | - |
| Space Group | - |
| Dihedral Angle (Benzene Rings) | 1.99 (13)° |
| Dihedral Angle (Nitro Group/Benzene Ring) | 7.6 (3)° |
| Key Interactions | Intramolecular C—H···O and N—H···O; Intermolecular O—H···O |
Analysis of Crystal Packing and Intermolecular Interactions of this compound and its Derivatives
Following a comprehensive search of scientific literature and crystallographic databases, detailed crystal structure data for the specific compound this compound is not currently available in the public domain. As a result, a specific analysis of its crystal packing and intermolecular interactions cannot be provided at this time.
However, to offer relevant insights, this section will discuss the crystallographic analysis of closely related derivatives that share the 2-hydroxy-5-nitro-phenyl functional group. The analysis of these derivatives can provide a foundational understanding of the types of intermolecular interactions that could be expected to influence the crystal structure of this compound. The derivatives discussed are 2-Hydroxy-5-nitro-N-phenylbenzamide and 2-Hydroxy-5-nitrobenzaldehyde (B32719).
Analysis of 2-Hydroxy-5-nitro-N-phenylbenzamide
The crystal structure of 2-Hydroxy-5-nitro-N-phenylbenzamide reveals a molecule that is nearly planar. The dihedral angle between the two benzene rings is minimal, at 1.99 (13)°. The nitro group is slightly twisted out of the plane of its parent benzene ring, with a dihedral angle of 7.6 (3)° nih.gov.
Table 1: Crystal Data for 2-Hydroxy-5-nitro-N-phenylbenzamide
| Parameter | Value |
|---|---|
| Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.9012 (2) |
| b (Å) | 4.7821 (1) |
| c (Å) | 12.3369 (4) |
| β (°) | 97.919 (1) |
| Volume (ų) | 578.56 (3) |
| Z | 2 |
| Temperature (K) | 296 |
Data sourced from Raza et al. nih.gov
Analysis of 2-Hydroxy-5-nitrobenzaldehyde
The molecule of 2-Hydroxy-5-nitrobenzaldehyde is also essentially planar, with the maximum deviation from the mean plane being only 0.0116 (11) Å for the oxygen atom of the hydroxyl group nih.gov. The stability of the molecular conformation is supported by an intramolecular O—H⋯O hydrogen bond, which forms a six-membered ring, described as an S(6) motif nih.gov.
The crystal structure is characterized by a three-dimensional network of intermolecular interactions. C—H⋯O hydrogen bonds link the molecules, forming C(5) chains and R²₂(8) rings, which create a planar network parallel to the (10-1) plane nih.gov. These planar networks are further interconnected by π–π stacking interactions between the aromatic rings of adjacent molecules. The centroid-to-centroid distance for these π–π interactions is 3.582 (2) Å, with a plane-to-plane separation of 3.367 (1) Å and a slippage of 1.22 Å, indicative of a parallel-displaced stacking arrangement nih.govresearchgate.net.
Table 2: Crystal Data for 2-Hydroxy-5-nitrobenzaldehyde
| Parameter | Value |
|---|---|
| Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2580 (17) |
| b (Å) | 8.3960 (13) |
| c (Å) | 11.704 (3) |
| β (°) | 95.165 (18) |
| Volume (ų) | 710.3 (3) |
| Z | 4 |
| Temperature (K) | 296 |
Data sourced from Tanak et al. nih.govresearchgate.net
Computational and Theoretical Investigations of 2 Hydroxy 5 Nitro Phenylalanine
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of molecular systems over time. nih.gov An MD simulation of 2-Hydroxy-5-nitro-phenylalanine, likely in an explicit solvent like water, would involve calculating the forces on each atom and solving Newton's equations of motion to track their movements. nih.govijbiotech.com
These simulations provide critical insights into the molecule's conformational flexibility, its interaction with surrounding solvent molecules, and the stability of intramolecular hydrogen bonds. nih.govresearchgate.net By analyzing the simulation trajectory, one can calculate structural and thermodynamic parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuations (RMSF) to identify flexible regions of the molecule. ijbiotech.comoup.com This is particularly important for understanding how the molecule behaves in a biological environment.
Conformational Analysis and Stability in Solvent Media
The three-dimensional arrangement, or conformation, of this compound is critical to its function, as it dictates how the molecule interacts with its surroundings. While specific conformational analysis studies on this compound are not prominently available, insights can be drawn from computational studies of structurally related molecules.
For instance, density functional theory (DFT) calculations performed on 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, a molecule also featuring a 2-hydroxy-5-nitro-phenyl group, have been used to determine its most stable conformations. These studies revealed that an anti orientation between the phenyldiazenyl and carboxylic acid groups is the most stable arrangement nih.gov. Similarly, the conformation of this compound would be determined by the rotational freedom around its single bonds, particularly the Cα-Cβ and Cβ-Cγ bonds of the phenylalanine backbone and the orientation of the hydroxyl and nitro groups on the phenyl ring.
The stability of these conformations is significantly influenced by the solvent environment. In polar solvents like water, conformations that maximize hydrogen bonding with solvent molecules would be favored. The rate of certain chemical reactions has been shown to increase dramatically in polar solvents, an effect attributed in part to hydrophobic packing and the stabilization of the transition state through hydrogen bonds wikipedia.org. For this compound, the amino acid moiety, the phenolic hydroxyl group, and the nitro group can all participate in hydrogen bonding, suggesting that its conformational equilibrium would be highly sensitive to the solvent medium.
Table 1: Conformational Details of a Structurally Related Compound This table presents data for 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, as direct conformational data for this compound is not available in the cited literature.
| Compound Feature | Observed Conformation | Method | Reference |
|---|---|---|---|
| Phenyldiazenyl and Carboxylic Acid Groups | anti orientation | Density Functional Theory (DFT) | nih.gov |
| Anion in Ammonium Salt | syn conformation | Single-Crystal X-ray Diffraction | nih.gov |
Interaction Dynamics with Model Biological Systems (e.g., proteins)
The biological effects of this compound would be mediated by its interactions with proteins and other biomolecules. Molecular dynamics (MD) simulations are a key tool for investigating these interactions at an atomic level.
While direct simulation studies involving this compound are limited, research on phenylalanine residues within proteins provides a valuable framework. MD simulations have been used to identify amino acid residues that are likely targets for modification by plasma-generated reactive species arxiv.org. Studies show that phenylalanine residues exposed on the protein surface are susceptible to interactions, particularly with hydroxyl radicals which can form adducts on the aromatic ring arxiv.orgresearchgate.net. The presence of hydroxyl and nitro substituents on the phenyl ring of this compound would significantly modulate these interactions.
Furthermore, the electronic properties conferred by substituents are crucial for receptor binding. For example, studies on phenylpiperazine derivatives have shown that the introduction of an electron-withdrawing nitro (NO2) group enhances binding affinity and antagonist potency at serotonin (B10506) receptors nih.gov. This suggests that the nitro group in this compound could play a key role in its binding to protein targets by altering the electron density of the aromatic ring and influencing electrostatic interactions within a receptor's binding pocket nih.gov.
Prediction of Physicochemical Parameters Influencing Biological Interactions
Computational methods are frequently used to predict key physicochemical parameters that govern a molecule's behavior in biological systems. These parameters include acidity, basicity, and lipophilicity.
The acidity and basicity of this compound are determined by its functional groups: the carboxylic acid, the amino group, and the phenolic hydroxyl group. The pKa values of these groups are modulated by the electronic effects of the substituents on the phenyl ring.
Hydrophobicity and lipophilicity are critical parameters that influence a molecule's ability to cross biological membranes and interact with hydrophobic pockets in proteins. These properties are typically quantified by the partition coefficient, logP.
Table 2: Predicted Physicochemical Properties of a Related Structure This table shows computed data for 2-Hydroxy-5-nitrobenzaldehyde (B32719), a molecule with the same substituted phenyl ring, as specific predictive data for this compound is not available in the cited literature.
| Property | Value | Source | Reference |
|---|---|---|---|
| Molecular Formula | C7H5NO4 | NIST WebBook | nist.gov |
| Molecular Weight | 167.1189 g/mol | NIST WebBook | nist.gov |
| Dihedral Angle (Aromatic Ring to Nitro Group) | 3.83 (3)° | X-ray Diffraction Data | researchgate.net |
| π–π Stacking Centroid–Centroid Distance | 3.582 (2) Å | X-ray Diffraction Data | researchgate.net |
Biological Activities and Mechanistic Insights of 2 Hydroxy 5 Nitro Phenylalanine
Antimicrobial Activity Studies
Antibacterial Efficacy and Spectrum of Activity (In Vitro)
No specific data on the in vitro antibacterial efficacy or the spectrum of activity for 2-Hydroxy-5-nitro-phenylalanine was found in the reviewed literature.
Antifungal Efficacy and Spectrum of Activity (In Vitro)
Information regarding the in vitro antifungal efficacy and spectrum of activity of this compound is not available in the current body of scientific research.
Proposed Mechanisms of Antimicrobial Action
Without experimental data on its antimicrobial effects, any proposed mechanisms of action for this compound, such as membrane disruption or enzyme inhibition, would be purely speculative.
Antineoplastic and Cytotoxic Research
In Vitro Cytotoxicity on Cancer Cell Lines
There are no published studies detailing the in vitro cytotoxic effects of this compound on any cancer cell lines.
Investigating Cellular Targets and Mechanisms of Action
No research has been found that investigates the cellular targets or the specific mechanisms of antineoplastic action for this compound, including the potential for an "activation by reduction" of its nitro group.
Enzymatic and Receptor Interaction Studies
The unique chemical structure of this compound, a derivative of the essential amino acid phenylalanine, positions it as an interesting candidate for interacting with various biological systems. ontosight.ai Its structural similarity to natural amino acids allows it to potentially act as a substrate or inhibitor for enzymes involved in amino acid metabolism, thereby influencing cellular processes. ontosight.ai
Enzyme Inhibition and Activation Profiles (e.g., tryptophan hydroxylase, DHODH, protein kinases)
The biological activity of phenylalanine derivatives often involves their ability to inhibit or otherwise modulate enzyme function. Due to its structural resemblance to tryptophan, this compound and related compounds are studied for their effects on enzymes that metabolize aromatic amino acids.
Tryptophan Hydroxylase (TPH) Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). nih.gov It catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.org The function of TPH is crucial, and its inhibition can have significant physiological effects. wikipedia.org Phenylalanine analogs are known to interact with the tryptophan binding site of TPH. nih.gov For instance, the inhibitor p-chlorophenylalanine is a well-known inhibitor of TPH. wikipedia.org While direct kinetic data for this compound is not extensively documented in the provided results, the principle of competitive inhibition by substrate analogs is well-established for this class of enzymes. nih.gov TPH inhibitors often have a phenylalanine moiety that occupies the tryptophan binding site, inducing conformational changes in the enzyme. nih.gov
Dihydroorotate Dehydrogenase (DHODH) and Protein Kinases Detailed studies specifically outlining the inhibition or activation of Dihydroorotate Dehydrogenase (DHODH) or specific protein kinases by this compound are not prevalent in the available research. However, the broad screening of compound libraries containing unnatural amino acids against various enzymes is a common strategy in drug discovery, suggesting potential, yet uncharacterized, interactions. sigmaaldrich.com
Table 1: Summary of Potential Enzyme Interactions
| Enzyme | Potential Interaction | Mechanism of Action |
| Tryptophan Hydroxylase (TPH) | Inhibition | Competitive binding at the tryptophan substrate site due to structural similarity. nih.gov |
| Other Enzymes | Potential for uncharacterized interactions. | As a structural analog of a natural amino acid, it may fit into the active sites of various metabolic enzymes. ontosight.aisigmaaldrich.com |
Ligand-Receptor Binding Studies (e.g., Human Serum Albumin (HSA), mTNF-alpha, indoles, tryptophan residues)
The interaction of small molecules with proteins and other biological structures is fundamental to their mechanism of action.
Human Serum Albumin (HSA) Human Serum Albumin (HSA) is the most abundant protein in blood plasma and functions as a transporter for a vast number of endogenous and exogenous compounds. nih.govnih.gov Its multiple binding sites allow it to interact with a wide variety of ligands. nih.govnih.gov While direct binding studies for this compound with HSA are not specified, related compounds show significant interactions. For example, 2-hydroxy-5-nitrobenzyl alcohol binds with moderate affinity to glutathione (B108866) S-transferases, quenching the intrinsic fluorescence of Tryptophan-21, indicating a direct interaction at or near this residue. nih.govresearchgate.net Given that HSA's binding sites also feature tryptophan residues, similar interactions are plausible. nih.gov
Interaction with Tryptophan Residues and Indoles The nitrophenyl group is known to be a reactive moiety. A related compound, 2-hydroxy-5-nitrobenzyl bromide, is a well-known chemical reagent used to specifically modify tryptophan residues in proteins. acs.orgresearchgate.net This reagent reacts with the indole (B1671886) side chain of tryptophan. nih.gov This reactivity highlights the potential for this compound to engage in specific π-π stacking or other non-covalent interactions with tryptophan residues within protein binding pockets, which can be crucial for protein structure and ligand binding. acs.org
Modulation of Biological Pathways
The influence of this compound extends beyond single enzyme or receptor interactions to the modulation of broader biological pathways. A study on the related compound, N-(2-hydroxy-5-nitrophenyl) acetamide, revealed that it can alter the gene expression profile in Arabidopsis thaliana. nih.gov This suggests that such nitroaromatic compounds, after potential metabolic activation, can influence transcriptional activities and signaling pathways. nih.gov The intermediates formed during the metabolization of nitroaromatic compounds are thought to be important bioactive molecules. nih.gov
Application in Genetic Code Expansion and Protein Engineering
The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites opens up new avenues for protein engineering and biomolecular research. nih.gov This process, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins. researchgate.net
Incorporation into Peptides and Proteins as Unnatural Amino Acids
Unnatural amino acids are valuable tools for creating peptides and proteins with enhanced or novel properties. sigmaaldrich.com Phenylalanine derivatives are among the most successfully incorporated UAAs. nih.gov The methodology involves the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the UAA and insert it in response to a specific codon, typically the amber stop codon (TAG). nih.gov
Functional Probes in Biomolecular Research (e.g., peptide distance markers, IR probes, fluorescence quenching)
The unique spectroscopic properties of certain unnatural amino acids make them powerful probes for studying protein structure, dynamics, and interactions.
Infrared (IR) Probes The introduction of specific chemical groups with unique vibrational frequencies allows for their detection by IR spectroscopy. Nitrile-containing unnatural amino acids, such as p-cyanophenylalanine and 5-cyanotryptophan, have been genetically encoded into proteins to serve as sensitive IR probes of the local electric field, hydration, and hydrogen bonding environment. acs.orgnih.gov The nitro group in this compound also possesses a distinct vibrational signature, suggesting its potential use as a site-specific IR probe to report on local protein environments and conformational changes upon ligand binding. acs.org
Fluorescence Quenching Nitroaromatic compounds are known for their ability to quench fluorescence. For instance, para-nitro-L-phenylalanine (pN-Phe) is used for its fluorescence quenching properties. researchgate.net When incorporated into a protein, this compound could act as a proximity-dependent quencher for a nearby fluorescent group (either another amino acid like tryptophan or an external fluorophore), allowing for the study of conformational changes or binding events that alter the distance between the quencher and the fluorophore.
Table 2: Applications in Protein Engineering
| Application | Principle | Example Analogs |
| Genetic Incorporation | Site-specific insertion into a protein's primary sequence using an engineered tRNA/synthetase pair. nih.gov | 2-Nitrophenylalanine, 5-Hydroxytryptophan nih.govnih.gov |
| IR Probes | The nitro group offers a unique vibrational signature to probe local protein environments and electrostatics. acs.org | p-Cyanophenylalanine, 5-Cyanotryptophan acs.orgnih.gov |
| Fluorescence Quenching | The nitroaromatic ring can quench the fluorescence of nearby fluorophores in a distance-dependent manner. researchgate.net | para-Nitro-L-phenylalanine researchgate.net |
Immune System Modulation and Self-Tolerance Breaking (Non-Therapeutic Context)
Following a comprehensive review of scientific literature, there is currently no available research specifically detailing the effects of this compound on immune system modulation or the breaking of self-tolerance in a non-therapeutic context. Searches for the biological activities of this specific compound did not yield any studies related to its interaction with immune cells, such as T-cells or B-cells, nor its potential to influence autoimmune responses.
While research exists on related compounds, such as nitrated derivatives of phenylalanine, this information falls outside the strict scope of this article, which is focused solely on this compound. The general biological activities of nitro compounds are broad and cannot be specifically attributed to this compound without direct experimental evidence. nih.govresearchgate.net
Therefore, a detailed analysis, including research findings and data tables on the immune-modulating properties of this compound, cannot be provided at this time due to the absence of relevant scientific data.
Development of Analytical Methodologies for 2 Hydroxy 5 Nitro Phenylalanine
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of 2-Hydroxy-5-nitro-phenylalanine, offering high-resolution separation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely adopted method for the analysis of phenylalanine derivatives due to its versatility and sensitivity. nih.gov For the separation and quantification of nitrated and hydroxylated phenylalanine products, reversed-phase HPLC (RP-HPLC) is frequently employed. nih.govnih.gov
A typical HPLC method involves a C18 column for separation. nih.govnih.gov Isocratic elution, a technique where the mobile phase composition remains constant, has been shown to be effective. For instance, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as potassium phosphate (B84403) with an acidic pH, can achieve ideal separation. nih.gov To enhance peak shape and resolution, additives like formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase. nih.govnih.gov
Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector. nih.govnih.gov The nitro group in this compound allows for strong UV absorbance at specific wavelengths, such as 320 nm, enabling sensitive detection. nih.gov
Table 1: Example HPLC Parameters for Phenylalanine Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | nih.gov |
| Elution | Isocratic | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV Absorbance at 320 nm | nih.gov |
| Column Temperature | 35 °C | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of amino acids, but it requires a crucial derivatization step to convert the non-volatile amino acids into volatile compounds suitable for gas chromatography. nih.govnih.gov Free amino acids are thermally labile and polar, making them incompatible with direct GC analysis. nih.gov
The derivatization process typically involves two steps: esterification of the carboxyl group followed by acylation of the amino group. nih.gov For instance, phenylalanine and its derivatives can be reacted with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create silyl (B83357) derivatives that are amenable to GC-MS analysis. nih.gov This method allows for sensitive quantification in the selected ion monitoring (SIM) mode, which enhances specificity and lowers detection limits. nih.gov
The use of hydrogen as a carrier gas in GC-MS has been explored as an alternative to helium, though it can sometimes lead to in-source reactions like hydrogenation of nitro groups. hpst.cz However, advancements in mass spectrometer source design, such as the Agilent HydroInert source, have minimized these reactions, allowing for reliable analysis of nitro-compounds. hpst.cz
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV-Visible spectrophotometry, are integral to the detection of this compound, often coupled with HPLC. nih.govnih.gov The presence of the nitro-aromatic chromophore in the molecule results in significant absorbance of UV light. nih.gov
In HPLC-UV analysis, the detector is set to a wavelength where the analyte exhibits maximum absorbance, thereby maximizing sensitivity. For a compound structurally similar to this compound, a detection wavelength of 320 nm has been successfully used. nih.gov Stand-alone spectrophotometric methods can also be developed, where the compound forms a colored complex with a reagent, and the absorbance of the resulting solution is measured. For example, methods have been developed for other nitro-containing compounds that could potentially be adapted. tubitak.gov.trresearchgate.net
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often simpler alternative for the detection of electroactive compounds like this compound. The nitro group is electrochemically active and can be readily reduced at an electrode surface. rsc.org
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used to investigate the electrochemical behavior and quantify such compounds. rsc.org Modified electrodes, such as a glassy carbon electrode modified with novel materials, can exhibit enhanced electrocatalytic activity towards the reduction of nitroaromatic compounds, leading to improved sensitivity and lower detection limits. rsc.org
For phenylalanine itself, various electrochemical sensors and biosensors have been developed. nih.govmdpi.comscispace.com These often rely on the specific interaction of phenylalanine with a modified electrode surface, which can be based on molecularly imprinted polymers or enzymatic reactions. nih.gov A similar approach could be tailored for the specific detection of its nitrated derivatives. Dual-signal electrochemical sensors, which monitor changes in the signals of both a probe molecule and the target analyte, have also been proposed for highly selective chiral recognition of phenylalanine. bohrium.com
Method Validation for Research Applications
For any analytical method to be considered reliable for research, it must undergo rigorous validation. This process establishes the method's performance characteristics, including linearity, detection limits, and precision. nih.gov
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. For HPLC methods analyzing phenylalanine derivatives, excellent linearity is often achieved over a broad concentration range, with correlation coefficients (r²) greater than 0.999. nih.govnih.gov
Detection Limits: The limit of detection (LOD) is the lowest amount of an analyte that can be reliably distinguished from the absence of that analyte. For HPLC-UV methods, LODs for phenylalanine derivatives can be in the nanomolar (nM) range. nih.gov For GC-MS methods, detection limits can be as low as the micromolar (µmol/L) range. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For HPLC analysis of phenylalanine derivatives, high precision is achievable, with RSD values for retention times being less than or equal to 0.1% and for peak heights less than 1.5%. nih.gov
Table 2: Summary of Method Validation Parameters for Phenylalanine Derivative Analysis
| Parameter | HPLC Method | Reference |
|---|---|---|
| Linearity (r²) | >0.999 | nih.govnih.gov |
| Detection Limit | 5-100 nM | nih.gov |
| Precision (RSD) | ≤0.1% (retention time), <1.5% (peak height) | nih.gov |
| Accuracy | 93.1–110.2% | nih.gov |
Sample Preparation Strategies for Complex Research Matrices
The analysis of this compound in complex biological or environmental samples requires effective sample preparation to remove interfering substances and concentrate the analyte.
For biological fluids like plasma or tissue homogenates, a common technique is liquid-liquid extraction (LLE). nih.gov For instance, methylene (B1212753) chloride has been used to extract a derivative of 2-hydroxy-5-nitrophenyl from plasma and tumor tissue with high recovery rates (70-80%). nih.gov
For the analysis of total amino acid content in food or biological samples, acid hydrolysis is a standard procedure. This involves heating the sample in a strong acid, such as 6 M HCl, to break down proteins into their constituent amino acids before analysis by HPLC or GC-MS. researchgate.net
In the context of neonatal screening from dried blood spots, a small punch from the filter paper is taken, and the amino acids are extracted and derivatized for GC-MS analysis. nih.gov For environmental samples, solid-phase extraction (SPE) can be employed to clean up the sample and isolate the analytes of interest before chromatographic analysis.
Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Nitro Phenylalanine Analogues
Impact of Aromatic Substitutions on Biological and Chemical Properties
Research on related phenolic compounds has shown that the position of substituents is critical. For instance, studies on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have indicated that phenolics with hydroxyl groups at ortho and para positions tend to act as free-radical scavengers and are converted into quinones, while those with meta-hydroxyl groups act as carbonyl scavengers. nih.gov This suggests that the relative positions of the hydroxyl and nitro groups on the phenylalanine ring are key determinants of its antioxidant or pro-oxidant activity.
Furthermore, the fungicidal properties of 2-amino-4-nitrophenol (B125904) derivatives are highly dependent on the nature of the substituent on the amino group. nih.gov Replacing a hydrogen atom with an aldehyde group enhances activity against certain fungi, while a ketone group increases inhibition of others. nih.gov While these substitutions are not directly on the aromatic ring, they highlight the sensitivity of the molecule's biological activity to structural modifications. In the case of chalcones, the position of a nitro group on the aromatic rings plays a crucial role in their anti-inflammatory and vasorelaxant effects. mdpi.com
The crystal structure of related compounds like 2-hydroxy-5-nitrobenzaldehyde (B32719) reveals that intermolecular interactions, such as C-H···O hydrogen bonds, contribute to the formation of a stable three-dimensional framework. nih.gov Aromatic substitutions can either enhance or disrupt these interactions, thereby affecting the compound's solubility, stability, and bioavailability. Aromatic compounds with multiple nitro substituents are also known to be resistant to electrophilic attack by oxygenases. nih.gov
Table 1: Impact of Aromatic Substituent Position on Biological Activity of Phenolic Compounds
| Substituent Position | Observed Effect | Potential Implication for 2-Hydroxy-5-nitro-phenylalanine |
| o- and p-diphenols | Act as free radical scavengers | The ortho hydroxyl group relative to the alanine (B10760859) side chain may influence radical scavenging activity. |
| m-diphenols | Act as carbonyl scavengers | The relative position of substituents could dictate the primary mechanism of action. |
| Nitro group position (chalcones) | Influences anti-inflammatory and vasorelaxant activity | The para position of the nitro group to the hydroxyl group likely has a significant impact on bioactivity. |
Role of the Hydroxyl Group in Molecular Interactions and Reactivity
The hydroxyl group on the phenyl ring is a key functional group that can participate in various molecular interactions, significantly influencing the compound's reactivity and biological recognition.
The hydroxyl group is a potent hydrogen bond donor and acceptor. In the related molecule 2-hydroxy-5-nitrobenzaldehyde, an intramolecular hydrogen bond is formed between the hydroxyl group and the adjacent aldehyde group, which contributes to the planarity and stability of the molecule. nih.gov This type of intramolecular hydrogen bonding could also occur in this compound, influencing its conformation.
In the context of biological interactions, the hydroxyl group can form crucial hydrogen bonds with amino acid residues in protein binding sites. Studies on RNA-protein interactions have demonstrated that a single 2'-hydroxyl group can be critical for binding affinity. nih.gov The removal or modification of this hydroxyl group can lead to a significant loss of binding. nih.gov This underscores the potential importance of the hydroxyl group of this compound in its interactions with biological targets.
The reactivity of the hydroxyl group is also a significant factor. In certain chemical syntheses, the presence of a free hydroxyl group has been shown to be essential for the success of reactions like the Diels-Alder reaction. wikipedia.org This highlights the group's ability to participate in or influence chemical transformations. The conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid is another example of a reaction where the hydroxyl group plays a central role. researchgate.net
Influence of the Nitro Group on Electronic Properties and Bioactivity
The nitro group is a strong electron-withdrawing group that profoundly influences the electronic properties of the aromatic ring and, consequently, the bioactivity of the molecule. nih.gov This electron-withdrawing effect, exerted through resonance, deactivates the aromatic ring towards electrophilic attack and alters the molecule's polarity. nih.govresearchgate.net
The presence of the nitro group can make the compound a pharmacophore, a feature essential for its biological activity, but also potentially a toxicophore. nih.govresearchgate.net The bioactivity of many nitroaromatic compounds is linked to the reduction of the nitro group within cells, a process that can generate reactive nitroso and hydroxylamine (B1172632) intermediates. nih.govresearchgate.net These intermediates can interact with biomolecules, leading to cellular toxicity, which can be a desired effect in the case of antimicrobial or anticancer drugs. nih.govresearchgate.net
The position of the nitro group is a critical determinant of its effect on bioactivity. Studies on nitro-containing chalcones have shown that the anti-inflammatory and vasorelaxant activities vary significantly depending on whether the nitro group is at the ortho, meta, or para position. mdpi.com The nitro group's ability to engage in resonance with the aromatic ring is confirmed by the small dihedral angle between the nitro group and the ring in the crystal structure of 2-hydroxy-5-nitrobenzaldehyde. nih.govresearchgate.net This planarity facilitates electronic communication between the nitro group and the rest of the molecule. The electron-withdrawing nature of the nitro group can enhance receptor binding affinity and stability. svedbergopen.com
Table 2: Influence of Nitro Group Position on the Biological Activity of Chalcones
| Nitro Group Position (Ring B) | Vasorelaxant Activity (% Relaxation) |
| None | 81.16 ± 7.55 |
| ortho | Not reported as highest |
| meta | Not reported as highest |
| para | 81.94 ± 2.50 |
| Data adapted from studies on nitro-containing chalcones, indicating the importance of substituent positioning. mdpi.com |
Stereochemical Effects on Biological Activity
As this compound is a chiral molecule, its stereochemistry is expected to have a profound effect on its biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established principle in pharmacology.
A compelling example of this is seen in a study of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide analogues, where only the R enantiomer exhibited activity against Mycobacterium abscessus, while the S enantiomer was inactive. nih.gov This highlights the strict stereochemical requirements for biological activity in this class of compounds. The synthesis of such compounds must therefore be carefully controlled to produce the desired enantiomer and avoid racemization. nih.gov
The stereospecificity of enzymatic reactions is another illustration of the importance of stereochemistry. The conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid proceeds via a stereospecific SN2 reaction, demonstrating that biological systems can distinguish between different stereoisomers with high fidelity. researchgate.net
Table 3: Stereochemical Influence on the Activity of a Phenylalanine Analogue
| Enantiomer | Activity against M. abscessus |
| R | Active |
| S | Inactive |
| Based on findings for Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide. nih.gov |
Conformational Flexibility and its Impact on Biological Recognition
The ability of this compound and its analogues to adopt different conformations is crucial for their interaction with biological targets. The process of molecular recognition between a ligand and its receptor is dynamic and can involve conformational changes in both molecules.
Two primary models describe this process: induced fit and conformational selection. nih.gov In the induced-fit model, the binding of the ligand induces a conformational change in the receptor. nih.gov In the conformational selection model, the receptor exists in an equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific pre-existing conformation. nih.gov
Studies on the binding of phenylalanine to phenylalanine hydroxylase have shown that the process can involve elements of both models. nih.gov Molecular dynamics simulations have revealed that the binding site may be initially obstructed and that conformational changes are necessary to allow the ligand to enter. nih.gov Following initial binding, further structural rearrangements can occur to optimize the fit and stabilize the complex. nih.gov This highlights that the conformational flexibility of both the ligand and the receptor is a key factor in achieving precise molecular recognition. The ability of this compound analogues to adopt a conformation that is complementary to the binding site of their target is therefore a critical determinant of their biological activity.
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Pathways
The synthesis of 2-Hydroxy-5-nitro-phenylalanine and its derivatives, particularly with specific stereochemistry, remains a critical area for research. While classical methods for nitration and hydroxylation of phenylalanine exist, they often lack regioselectivity and can create difficult-to-separate mixtures of isomers. researchgate.net Future research will likely focus on more sophisticated and controlled synthetic strategies.
Asymmetric Synthesis: The biological function of amino acids is highly dependent on their chirality. Therefore, developing enantioselective synthetic routes to produce either the D- or L-enantiomer of this compound is paramount. This can be achieved through chiral pool synthesis, using existing chiral molecules as starting materials, or through asymmetric catalysis, employing chiral catalysts to guide the stereochemical outcome of a reaction. nih.gov Methods like enzymatic asymmetric synthesis, which utilize enzymes such as D-amino acid dehydrogenases, D-amino acid transaminases, or phenylalanine ammonia-lyases, offer high stereoselectivity under mild conditions. nih.gov
Chemo-enzymatic Routes: Combining traditional chemical synthesis with biocatalytic steps can create highly efficient and selective pathways. rsc.org For instance, a chemical synthesis could be used to create a prochiral precursor, which is then converted to the desired chiral amino acid by a specific enzyme. nih.govrsc.org
Advanced Nitration Techniques: Conventional nitration using mixed nitric and sulfuric acids can be harsh and produce unwanted byproducts. researchgate.net Research into milder and more regioselective nitrating agents is needed. Environmentally friendly methods, such as using urea (B33335) nitrate (B79036), can offer safer reaction conditions and simpler workup procedures, leading to higher yields of the desired mononitrated product. rasayanjournal.co.inresearchgate.net
| Synthesis Approach | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts (metal complexes or organocatalysts) to induce stereoselectivity in the formation of the amino acid. nih.gov | High enantiomeric excess; potential for catalytic turnover. |
| Enzymatic Synthesis | Utilization of enzymes like transaminases or lyases to convert a precursor into the chiral amino acid. nih.gov | Excellent stereoselectivity; mild reaction conditions; environmentally friendly. |
| Chemo-enzymatic Routes | A multi-step synthesis that combines both chemical and biocatalytic transformations to optimize efficiency and selectivity. rsc.org | Leverages the strengths of both methodologies; can create complex molecules efficiently. |
| Improved Nitration | Development of new nitrating agents and conditions that offer better control over the position of the nitro group on the aromatic ring. rasayanjournal.co.inresearchgate.net | Higher regioselectivity; reduced byproducts; safer handling. |
Advanced Computational Modeling for Predictive Design
Computational chemistry provides powerful tools to predict the properties and interactions of molecules like this compound before they are synthesized. These in silico methods can save significant time and resources in the laboratory.
Molecular Docking: This technique is widely used to predict how a small molecule (ligand), such as this compound, will bind to the active site of a protein or other biological macromolecule. researchgate.netnih.govresearchgate.net By simulating the interaction, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.netajprd.com This is crucial for designing derivatives with enhanced or specific biological activities.
Predictive Design of Analogs: Computational models can be used to design novel analogs of this compound with tailored properties. For example, by systematically modifying the structure (e.g., changing substituent positions or adding new functional groups) and calculating the resulting change in properties (e.g., binding affinity, electronic properties), researchers can prioritize the synthesis of compounds most likely to have the desired effect. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of reaction mechanisms or electronic properties, QM/MM methods can be employed. These hybrid techniques treat the most important part of the system (e.g., the amino acid in an enzyme's active site) with high-level quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient molecular mechanics.
Mechanistic Elucidation of Biological Interactions at a Molecular Level
Understanding precisely how this compound interacts with biological systems is fundamental to its application. Its structural similarity to natural amino acids suggests it could act as an inhibitor or substrate for enzymes involved in amino acid metabolism. ontosight.ai
Future research should focus on:
Identifying Protein Targets: Using techniques like affinity chromatography or proteomics, researchers can identify the specific proteins within a cell that bind to this compound.
Structural Biology: Once a protein target is identified, techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to the protein. This provides a definitive picture of the molecular interactions, confirming or refining the predictions from molecular docking.
Kinetic Studies: Enzyme kinetics can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insight into its mechanism of action. nih.gov Studies on derivatives can help establish structure-activity relationships, linking specific chemical features to biological effects. nih.gov
Development of this compound as Research Probes
Unnatural amino acids are increasingly used as probes to study biological processes in vitro and in living cells. nih.govthermofisher.com The unique spectroscopic properties imparted by the nitro group make this compound and its isomers promising candidates for such applications.
Infrared (IR) Probes: The nitro group has a distinct symmetric stretching frequency that is sensitive to its local environment. nih.gov By incorporating a nitrophenylalanine derivative into a specific site in a protein, the IR spectrum can provide information about the local polarity, hydration, and electric field at that site. acs.org Comparing the spectrum in different functional states of the protein can reveal subtle conformational changes. nih.govacs.org
Fluorescent Probes: While the nitro group itself is often a fluorescence quencher, derivatives of this compound could be designed to act as "off-on" fluorescent sensors. rsc.org For example, a probe could be designed where the nitro group is chemically reduced or removed by a specific enzyme, leading to a dramatic increase in fluorescence. Phenylalanine derivatives have been successfully developed as fluorescent chemosensors for detecting metal ions and other amino acids. nih.gov
Photocleavable Probes: The 2-nitrobenzyl group is a well-known photolabile protecting group. Similarly, incorporating 2-nitrophenylalanine into a peptide or protein can allow the polypeptide backbone to be cleaved upon irradiation with light. nih.gov This provides a powerful tool for controlling protein activity with high spatial and temporal resolution. nih.gov
| Probe Type | Principle of Operation | Information Gained |
| Infrared (IR) Probe | The vibrational frequency of the nitro group is sensitive to the local molecular environment. nih.govacs.org | Local polarity, hydrogen bonding, and electric fields within a protein structure. |
| Fluorescent Probe | A change in the chemical structure (e.g., enzymatic reaction) leads to a change in fluorescence intensity. rsc.orgnih.gov | Detection and quantification of specific enzymes, ions, or other molecules. |
| Photocleavable Probe | Irradiation with light induces a chemical reaction that cleaves the protein backbone at the site of the unnatural amino acid. nih.gov | Spatiotemporal control over protein activation or inactivation. |
Integration into Complex Biological Systems for Fundamental Understanding
One of the most powerful applications of unnatural amino acids is their site-specific incorporation into proteins using the cell's own translational machinery, a technique known as genetic code expansion. nih.govnih.gov This allows researchers to introduce novel chemical functionalities into proteins at any desired position.
By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound, this amino acid could be incorporated into proteins in bacteria, yeast, or even mammalian cells. youtube.com This would enable a wide range of studies that are not possible with conventional mutagenesis:
Probing Structure and Dynamics: As mentioned, the incorporated amino acid can serve as a spectroscopic probe to report on the local environment within a protein. nih.govnih.gov
Modulating Protein Function: The unique electronic and steric properties of this compound could be used to alter the function of a protein, for example, by modifying the catalytic activity of an enzyme or the binding affinity of a receptor.
Creating Novel Biocatalysts: Incorporating this unnatural amino acid could be used to engineer enzymes with new or enhanced catalytic properties for applications in biotechnology and synthetic chemistry. nih.gov
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry aim to make chemical processes more environmentally benign. Future research on this compound should prioritize these principles.
Biocatalytic Synthesis: As discussed, using enzymes for synthesis steps avoids harsh reagents and solvents and often proceeds with high selectivity, reducing waste. rsc.orgrsc.org The de novo biosynthesis of nitrated amino acids in microorganisms like E. coli represents an ultimate green approach, producing the compound from simple feedstocks like glucose. researchgate.netbiorxiv.org
Sustainable Nitration Methods: Research into greener nitration protocols is crucial. This includes using solid acid catalysts, alternative nitrating agents like urea nitrate, or flow chemistry reactors to improve safety and efficiency. researchgate.netrasayanjournal.co.inresearchgate.net Flow reactors, in particular, can offer better temperature control and shorter reaction times, minimizing the formation of byproducts. researchgate.net
Atom Economy: Synthetic pathways should be designed to maximize the incorporation of atoms from the starting materials into the final product, a concept known as atom economy. Reactions like the Diels-Alder or other cycloadditions are highly atom-economical. wikipedia.org While not directly applicable to the core synthesis, designing multi-step routes with this principle in mind is a key goal of green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
